molecular formula C16H17BrO6 B099264 6-Bromo-2-naphthyl beta-D-galactopyranoside CAS No. 15572-30-2

6-Bromo-2-naphthyl beta-D-galactopyranoside

Cat. No.: B099264
CAS No.: 15572-30-2
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-LYYZXLFJSA-N
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Description

6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165959
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-30-2
Record name 6-Bromo-2-naphthalenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-naphthyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-naphthyl beta-D-galactopyranoside
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6-Bromo-2-naphthyl beta-D-galactopyranoside
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Reactant of Route 5
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Reactant of Route 6
6-Bromo-2-naphthyl beta-D-galactopyranoside
Customer
Q & A

Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].

Q2: What makes this compound useful for detecting extracellular β-galactosidase activity in plants?

A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].

Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?

A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing this compound as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.

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